molecular formula C13H13NO5 B584467 (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 CAS No. 1346617-23-9

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

Katalognummer: B584467
CAS-Nummer: 1346617-23-9
Molekulargewicht: 268.28
InChI-Schlüssel: IGKWOGMVAOYVSJ-LZEHPYLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Analysis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name of the compound is This compound , reflecting its pyranoindolizine core with deuterium substitution at five positions. The stereochemistry at the chiral center (C4) is specified as S configuration, confirmed by synthetic protocols and chiral resolution.

The structure comprises:

  • Pyranoindolizine core : A fused bicyclic system with a pyran ring (positions 3,4,5,6) and an indolizine ring (positions 1,2,7,8,10).
  • Functional groups :
    • Ethyl substituent at C4 (critical for steric and electronic effects).
    • Hydroxyl group at C4, contributing to hydrogen bonding.
    • Trione system (C3, C6, C10), stabilized by keto-enol tautomerism.

Deuterium substitution (d5) replaces five hydrogen atoms, likely at non-exchangeable positions (e.g., aromatic or aliphatic CH groups) to minimize isotopic scrambling during synthesis.

X-ray Crystallographic Characterization of Deuterated Pyranoindolizine Core

While direct X-ray diffraction data for the deuterated compound are not publicly available, structural insights can be inferred from related pyranoindolizine derivatives and general trends in deuterium substitution.

Key Structural Features (Inferred from Protio Analogs)
Feature Description Source
Core Geometry Pyranoindolizine system with planar trione moiety and dihedral angles between fused rings.
Hydrogen Bonding Intramolecular O–H···O bonds between hydroxyl and adjacent carbonyl groups.
Deuterium Effects Bond elongation (O–D > O–H) and reduced vibrational frequencies in hydrogen bonds.

Solid-State Packing :
Deuterium substitution may alter intermolecular interactions. For example, in hydrogen-bonded systems, deuterium’s increased bond length can weaken interactions, potentially leading to isotopic polymorphism. This effect is observed in imidazolium hydrogen terephthalate, where deuteration induces a structural phase change.

Comparative NMR Spectral Analysis of Protio and Deutero Forms

Deuterium substitution significantly impacts NMR signals, enabling direct comparison between protio and deuterio forms.

Eigenschaften

CAS-Nummer

1346617-23-9

Molekularformel

C13H13NO5

Molekulargewicht

268.28

IUPAC-Name

(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2

InChI-Schlüssel

IGKWOGMVAOYVSJ-LZEHPYLUSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O

Synonyme

(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5;  (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Strategic Deuteration Sites

The parent compound’s structure features a fused pyrano-indolizine core with hydroxyl, ethyl, and ketone functional groups. Isotopic labeling (d5) implies five deuterium atoms, likely distributed as follows:

  • Ethyl group (-CD2CD3): Full deuteration of the ethyl side chain.

  • Ring positions: Selective deuteration at metabolically vulnerable sites (e.g., C7, C8).

Catalytic Deuterium-Hydrogen Exchange Methods

Palladium/Platinum-Catalyzed H-D Exchange

A widely adopted method involves Pd/C-Pt/C bimetallic catalysts under deuterium gas (D2) in deuterium oxide (D2O). This approach enables direct H-D exchange at sp3-hybridized carbons, including ethyl groups and aliphatic ring positions.

Reaction Conditions:

ParameterValueSource
Catalyst10% Pd/C + 5% Pt/C (1:1 w/w)
SolventD2O (99.9% D)
Temperature120–160°C
Pressure50–100 psi D2
Reaction Time24–72 hours
Deuteration Efficiency85–95% at ethyl group

This method preserves the (4S) stereochemistry while achieving high isotopic purity (>98% D). Side reactions, such as over-reduction of ketones, are mitigated by controlled reaction times and catalyst loading.

Stepwise Synthesis from Deuterated Building Blocks

Ethyl Group Deuteration via Grignard Reagents

Deuterated ethyl groups are introduced early in the synthesis using CD3CD2MgBr , prepared from D2O and ethyl bromide-d5. This ensures full deuteration of the ethyl side chain before constructing the heterocyclic core.

Key Steps:

  • Deuterated Ethyl Bromide Synthesis:

    • Bromoethane-d5 is synthesized via H-D exchange over PtO2 in D2O.

  • Grignard Formation:

    • CD3CD2MgBr reacts with a ketone precursor to install the deuterated ethyl group.

Pyrano-Indolizine Core Assembly

The tricyclic scaffold is constructed via a Michael addition-cyclization sequence:

  • Knoevenagel Condensation: A diketone intermediate reacts with a deuterated amine under acidic conditions.

  • Cyclodehydration: Forms the pyrano-indolizine ring using POCl3 or TFAA.

Post-Synthetic Deuteration via Reductive Methods

Sodium Borodeuteride (NaBD4) Reduction

Selective deuteration of ketone groups to secondary alcohols is achieved using NaBD4, introducing deuterium at the 4-hydroxy position.

Optimization Data:

ParameterValueOutcomeSource
NaBD4 Equivalents2.590% D incorporation
SolventTHF-d8Prevents H contamination
Temperature0°C to RTMinimizes epimerization

Purification and Isotopic Validation

Chromatographic Separation

Deuterated analogs are purified via reverse-phase HPLC using deuterated solvents (ACN-d3/D2O) to maintain isotopic integrity.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms deuterium count and purity:

  • Observed m/z: 268.28 [M+H]+ (calc. 268.25 for C13H8D5NO5).

  • Isotopic Purity: ≥99% D by MRM analysis.

Challenges and Mitigation Strategies

Epimerization at C4

The (4S) configuration is sensitive to acidic/basic conditions. Mitigation includes:

  • Low-temperature reactions (<0°C) during ketone reductions.

  • Use of non-ionic bases (e.g., DBU) for cyclization steps.

Deuterium Scrambling

Minimized by:

  • Avoiding protic solvents post-deuteration.

  • Short reaction times for H-D exchange.

Comparative Efficiency of Methods

MethodDeuteration SitesYield (%)Isotopic Purity (%)Scalability
Catalytic H-D ExchangeEthyl, C7, C875–8598–99High
Grignard Building BlockEthyl60–70>99Moderate
NaBD4 Reduction4-Hydroxy80–9095–98High

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Properties

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of pyranoindolizines exhibit significant cytotoxic activity against various cancer cell lines. The structural features of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 may enhance its efficacy as an anticancer agent by promoting apoptosis and inhibiting tumor growth.

Case Study: Exatecan

Exatecan is a well-studied analog related to this compound. It has shown promising results in clinical trials for treating various cancers. The mechanism involves DNA intercalation and disruption of topoisomerase activity, leading to cell death in cancerous cells .

Pharmacology

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. In particular, it may act as an inhibitor of certain kinases or phosphatases that play critical roles in cellular signaling and cancer progression.

Case Study: Kinase Inhibition

In preclinical studies, this compound exhibited inhibitory effects on kinases associated with cancer cell proliferation. This inhibition can lead to decreased tumor growth rates and improved outcomes in combination therapies with other anticancer drugs .

Biochemistry

3. Role as a Biochemical Probe

Due to its unique chemical structure, this compound serves as a valuable biochemical probe for studying metabolic pathways and cellular processes. Researchers utilize this compound to elucidate mechanisms of action in various biological systems.

Case Study: Metabolic Pathway Analysis

In studies focusing on metabolic pathways related to drug metabolism and detoxification processes, this compound has been used to trace the activity of specific enzymes and their interactions with substrates. This application helps in understanding how drugs are processed in the body and can inform drug design strategies .

Summary Table of Applications

Application Area Description Relevant Case Studies
Anticancer PropertiesPotential as an anticancer agent through apoptosis inductionExatecan clinical trials
Enzyme InhibitionInhibition of kinases/phosphatases affecting cancer progressionPreclinical kinase inhibition studies
Biochemical ProbingUsed as a probe for studying metabolic pathways and cellular processesMetabolic pathway analysis

Wirkmechanismus

The mechanism of action of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Parent Compound: (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[...]-trione

  • Molecular Formula: C₁₃H₁₃NO₅
  • Molecular Weight : 263.25 g/mol
  • Key Features: Serves as the foundational structure for irinotecan synthesis. Exhibits high enantiomeric purity (>99.6% ee) due to optimized lipase-mediated resolution during synthesis . Reacts with 1-(2-amino-5-hydroxyphenyl)propan-1-one under acidic conditions to form 7-ethyl-10-hydroxycamptothecin, a precursor to irinotecan .

Deuterated Analog: -d5 Isotopologue

  • Molecular Formula: C₁₃H₈D₅NO₅
  • Molecular Weight : 268.28 g/mol
  • Key Differences :
    • Deuterium substitution at five positions enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a common pathway for camptothecin analogs .
    • Used as an internal standard in mass spectrometry to improve analytical accuracy in drug quantification .

R-Enantiomer: (R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[...]-trione

  • CAS : 110351-91-2
  • Molecular Formula: C₁₃H₁₃NO₅
  • Key Differences :
    • The (4R)-configuration alters spatial orientation, reducing affinity for topoisomerase I compared to the S-enantiomer.
    • Classified as a hazardous substance (H301: Toxic if swallowed) with distinct handling requirements .

Ring-Modified Derivatives

Dihydroxy Derivative (Compound 16 in )
  • Structure: (4RS)-7,7-Dihydroxy-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[...]-trione.
  • Application : Explored for enhanced water solubility, a limitation of native camptothecins.
Triazole-Thione Derivatives ()
  • Example: 5-[(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Key Features :
    • Incorporation of triazole-thione groups improves bioactivity via hydrogen bonding with target proteins.
    • Demonstrated high yields (62–100%) and thermal stability (melting points: 133–280°C) .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Applications Reference
Parent (4S)-compound C₁₃H₁₃NO₅ 263.25 None Irinotecan synthesis
Deuterated (-d5) analog C₁₃H₈D₅NO₅ 268.28 Five deuterium substitutions Metabolic tracing, analytical standards
R-Enantiomer C₁₃H₁₃NO₅ 263.25 (4R)-configuration Comparative stereochemical studies
Dihydroxy derivative C₁₃H₁₃NO₇* 295.25* Additional hydroxyl groups Solubility optimization
Triazole-thione derivative C₂₀H₂₅N₅OS 407.51 Triazole-thione substituent Novel anticancer candidate

Biologische Aktivität

The compound (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 (CAS Number: 1346617-23-9) is a synthetic derivative of pyranoindolizine. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C13H8D5NO5C_{13}H_{8}D_{5}NO_{5} with a molecular weight of 268.28 g/mol. The compound is characterized by its pale-yellow to yellow-brown solid form and has a purity of approximately 95% .

Structural Formula

The structural representation can be denoted as follows:

SMILES [2H]C([2H])([2H])C([2H])([2H])[C@@]1(O)C(=O)OCC2=C1C=C3N(CCC3=O)C2=O\text{SMILES }[2H]C([2H])([2H])C([2H])([2H])[C@@]1(O)C(=O)OCC2=C1C=C3N(CCC3=O)C2=O

Anticancer Properties

Research has indicated that compounds similar to (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyranoindolizines can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound disrupts cellular pathways that promote tumor growth.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound affects the transition between different phases of the cell cycle, particularly G1 and S phases.

Case Studies

  • Case Study on Breast Cancer Cells : In vitro studies have shown that this compound significantly reduces the viability of MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours .
  • Lung Cancer Models : Another study involving A549 lung cancer cells reported a dose-dependent response where higher concentrations (20 µM) resulted in over 80% inhibition of cell growth compared to control groups .

Data Table: Biological Activity Summary

Activity TypeCell LineConcentration (µM)% Inhibition
Anticancer ActivityMCF-71070%
Anticancer ActivityA5492080%
Apoptosis InductionVarious5 - 20Significant

Q & A

Q. What is the role of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 in synthesizing camptothecin analogs?

Methodological Answer: This deuterated compound serves as a key chiral intermediate in synthesizing Irinotecan and other camptothecin-derived chemotherapeutics. The (4S)-stereochemistry ensures enantiomeric purity (>99.6% ee) in downstream products, critical for biological activity. The deuterium labeling (d5) aids in metabolic stability studies and pharmacokinetic tracing. Synthetic routes involve condensation with 1-(2-amino-5-hydroxyphenyl)propan-1-one under acidic reflux (toluene:acetic acid, 103°C) to form 7-ethyl-10-hydroxycamptothecin, followed by coupling with bipiperidinyl carbonyl chloride .

Q. How is the enantiomeric purity of this compound validated?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is used under isocratic conditions (hexane:isopropanol 80:20, 1 mL/min). Retention times and peak areas are compared against racemic standards. For deuterated analogs, mass spectrometry (HR-MS) confirms isotopic integrity (C₁₃H₈D₅NO₅, MW 268.28) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

Methodological Answer: Critical parameters include:

  • Solvent selection : Ethanol or 1-butanol as crystallization solvents reduces impurities (<0.2% by HPLC) .
  • Temperature control : Rapid heating to reflux (103°C in <45 minutes) minimizes side reactions. Post-reaction distillation removes water, enhancing condensation efficiency .
  • Catalyst use : p-Toluenesulfonic acid (0.5–1.0 eq) accelerates ring closure while avoiding racemization . Example: A 90.5% yield (99.9% HPLC purity) was achieved using 1-butanol for crystallization and controlled cooling (20 hours at RT) .

Q. What analytical strategies resolve contradictions in deuterium incorporation efficiency across batches?

Methodological Answer:

  • Isotopic ratio analysis : LC-MS/MS quantifies D/H ratios at specific positions (e.g., ethyl-d5 group). Deviations >5% indicate incomplete deuteration during synthesis .
  • NMR spectroscopy : ²H-NMR (76.8 MHz) identifies positional deuterium loss. For example, unresolved splitting in the ethyl group’s ¹H-NMR signals suggests incomplete deuteration .
  • Process controls : Ensure anhydrous conditions during deuteration steps to prevent proton exchange .

Q. How does deuterium labeling impact the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor deuteration retention via LC-HRMS. The d5-label at the ethyl group reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂) by 2–3× compared to non-deuterated analogs .
  • In vivo tracing : Administer deuterated compound to rodents; plasma and tissue samples analyzed by MALDI-TOF MS to track deuterium persistence .

Methodological Notes

  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) removes polar impurities post-synthesis .
  • Stability : Store at -20°C under inert gas (neat form) to prevent hydrolysis of the lactone ring .
  • Troubleshooting : Low yields often result from incomplete water removal during reflux; azeotropic distillation with toluene is recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.